molecular formula C15H20N2O6S B14230587 Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]- CAS No. 701210-16-4

Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-

Cat. No.: B14230587
CAS No.: 701210-16-4
M. Wt: 356.4 g/mol
InChI Key: DBQWUWSFHJCDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]- is an organic compound with the molecular formula C13H19NO4S. It is known for its unique structure, which includes a hexanoic acid backbone and a sulfonyl group attached to a 4-methylphenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]- typically involves multiple steps. One common method includes the reaction of hexanoic acid with nitrosyl chloride to form nitrosohexanoic acid. This intermediate is then reacted with 4-methylphenylsulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfinyl or sulfhydryl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]- is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, 6-[[[(4-methylphenyl)sulfonyl]amino]-: Similar structure but lacks the oxoacetyl group.

    Hexanoic acid, 6-[[[(4-methylphenyl)sulfonyl]amino]acetyl]-: Similar structure but with an acetyl group instead of oxoacetyl.

Uniqueness

Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]- is unique due to the presence of both the sulfonyl and oxoacetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications.

Properties

CAS No.

701210-16-4

Molecular Formula

C15H20N2O6S

Molecular Weight

356.4 g/mol

IUPAC Name

6-[[2-[(4-methylphenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid

InChI

InChI=1S/C15H20N2O6S/c1-11-6-8-12(9-7-11)24(22,23)17-15(21)14(20)16-10-4-2-3-5-13(18)19/h6-9H,2-5,10H2,1H3,(H,16,20)(H,17,21)(H,18,19)

InChI Key

DBQWUWSFHJCDJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.